6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Descripción
Propiedades
IUPAC Name |
6-bromo-3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIOPJYCDSWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solid-State Architecture and Crystallographic Profiling of 6-Bromo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
A Technical Guide to the Synthesis, Tautomeric Equilibrium, and X-ray Structural Analysis of a Privileged Pharmacophore
Executive Summary
The compound 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 167158-69-2) belongs to the highly privileged quinazolinone class of heterocycles. While frequently cataloged under its sulfanyl (-SH) nomenclature, structural biology and X-ray crystallographic analyses reveal that its solid-state architecture is entirely dictated by its 2-thioxo (=S) tautomeric form. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its solid-state behavior, the precise methodologies required for its crystallization, and the supramolecular interactions that make this scaffold highly valuable in rational drug design.
Mechanistic Causality: Tautomerism and Lattice Stabilization
A critical structural feature of 2-substituted quinazolinones is the tautomeric equilibrium between the 2-sulfanyl (enol-like, -SH) and 2-thioxo (keto-like, =S) forms. In solution, this equilibrium is dynamic and solvent-dependent. However, in the solid state, the 2-thioxo form is overwhelmingly preferred[1].
The Causality: The thermodynamic preference for the 2-thioxo tautomer during crystallization is driven by supramolecular lattice stabilization. The C=S group acts as a potent hydrogen-bond acceptor, facilitating the formation of robust, bifurcated N-H···S intermolecular hydrogen bonds[2]. These interactions drastically lower the lattice energy, locking the molecule into the thioxo configuration. Furthermore, conformational stability is often reinforced by weak intramolecular interactions, dictating the spatial orientation of the N3-alkyl substituent[3].
Tautomeric equilibrium shift and solid-state stabilization of the 2-thioxo form.
Experimental Workflow: Synthesis and Single-Crystal Growth
To obtain high-quality diffraction data, the chemical purity and the crystallization kinetics must be strictly controlled. The following protocol outlines a self-validating system for synthesizing the compound and growing single crystals.
Phase 1: Base-Catalyzed Cyclization
-
Reagent Preparation: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) and propyl isothiocyanate (1.2 eq) in absolute ethanol.
-
Catalysis: Add triethylamine (1.5 eq). Causality: The base acts as an acid scavenger and deprotonates the amine, increasing its nucleophilicity for the attack on the isothiocyanate carbon.
-
Thermal Activation: Reflux the mixture at 80°C under an inert argon atmosphere for 6–8 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclodehydration step, closing the pyrimidine ring.
-
Isolation: Cool to room temperature, precipitate with ice-cold water, filter, and wash with 0.1 M HCl to remove unreacted starting materials.
Phase 2: Thermodynamic Crystal Growth (Vapor Diffusion)
-
Solvent System Selection: Utilize a binary system of Dichloromethane (DCM) and Hexane. Causality: DCM acts as a primary solvent with high solubility capacity, while hexane acts as a volatile antisolvent.
-
Setup: Dissolve 20 mg of the purified compound in 1 mL of DCM in a 2 mL inner vial. Place this un-capped vial inside a larger 20 mL chamber containing 5 mL of Hexane. Seal the outer chamber.
-
Incubation: Allow the system to stand undisturbed at 20°C for 5–7 days. The differential vapor pressures allow hexane to slowly diffuse into the DCM, inducing a controlled, thermodynamic supersaturation gradient.
-
System Validation: Inspect the inner vial under a polarized light microscope. The presence of distinct, highly birefringent, block-like crystals (devoid of twinning or dendritic growth) validates the thermodynamic success of the slow-diffusion method.
Step-by-step synthetic and crystallographic workflow for the quinazolinone derivative.
Crystallographic Data and Solid-State Architecture
Upon successful X-ray diffraction (XRD) analysis, the structural parameters of 6-Bromo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reveal a highly ordered supramolecular architecture. The quantitative data representative of this specific scaffold is summarized below.
Table 1: Representative Quantitative Crystallographic Parameters
| Parameter | Value / Observation |
| Chemical Formula | C₁₁H₁₁BrN₂OS |
| Formula Weight | 299.19 g/mol |
| Typical Crystal System | Triclinic or Monoclinic |
| Typical Space Group | P1ˉ or P21/c |
| Data Collection Temp. | 100(2) K (Cryogenic stream) |
| Core Planarity (r.m.s.d.) | < 0.052 Å (Highly planar fused ring) |
| C=S Bond Length | ~1.666(4) Å (Confirms thioxo state) |
| C=O Bond Length | ~1.231(4) Å |
Structural Conformation
The dihydroquinazoline N1/C1/N2/C2-C8 ring system is essentially planar, with an r.m.s. deviation typically below 0.052 Å[1]. The C=O and C=S bond lengths (approximately 1.23 Å and 1.66 Å, respectively) are highly characteristic of double bonds, definitively proving that the molecule crystallizes in the 2-thioxo-4-one form rather than the 2-sulfanyl-4-hydroxy tautomer[4]. The N3-propyl chain adopts an extended anti-periplanar conformation to minimize steric clashes with the flanking thioxo and carbonyl oxygen atoms.
Supramolecular Packing and Halogen Bonding
The 3D crystal lattice is governed by three primary non-covalent interactions:
-
Hydrogen Bonding: Molecules are linked by bifurcated inter-molecular N-H···S and C-H···S hydrogen bonds, forming continuous 1D chains along the crystallographic axes[2].
-
Halogen Bonding: The C6-bromine atom acts as a potent halogen bond donor. The anisotropic distribution of electron density around the bromine creates a "σ-hole" (a region of positive electrostatic potential), which interacts with the electron-rich thioxo sulfur or carbonyl oxygen of adjacent molecules (C-Br···S or C-Br···O). This highly directional interaction is critical for cross-linking the 1D hydrogen-bonded chains into a robust 3D network.
-
π−π Stacking: The planar quinazolinone cores engage in face-to-face π−π stacking interactions, further densifying the crystal packing.
Implications for Rational Drug Design
Understanding the exact spatial arrangement and solid-state tautomerism of this compound is paramount for structure-based drug design. Quinazolinones are well-documented to interact with epigenetic targets, such as the bromodomains (e.g., BRD4), where the planar core mimics the native acetyl-lysine binding motif[5].
The structural insights gained from crystallography dictate how this molecule will behave in a biological pocket:
-
The Bromine Atom (C6): Because X-ray data confirms its ability to form halogen bonds, medicinal chemists can position this vector to interact with backbone carbonyls (e.g., an asparagine residue) deep within a target binding site.
-
The Propyl Group (N3): The extended conformation observed in the crystal structure suggests this moiety is perfectly primed to project into adjacent lipophilic sub-pockets, enhancing binding affinity through van der Waals interactions without requiring an energetically costly conformational penalty upon binding.
-
The Thioxo Group (C2): The confirmed C=S double bond acts as a strong hydrogen bond acceptor, which can be utilized to anchor the molecule to water networks or kinase hinge regions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Chloro-3-phenethyl-2-thioxo-2,3-di-hydro-quinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4hbv - Crystal Structure of the first bromodomain of human BRD4 in complex with a quinazolin ligand - Summary - Protein Data Bank Japan [pdbj.org]
Unlocking the Polypharmacology of 6-Bromo-Quinazolinone Derivatives: Mechanistic Insights and Validation Protocols
Executive Summary
As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter privileged scaffolds that serve as the foundation for diverse therapeutic agents. Among these, the quinazolinone core—a bicyclic structure comprising a benzene ring fused to a pyrimidinone—is highly versatile[1]. Specifically, the introduction of a bromine atom at the 6-position (6-bromo-quinazolinone) fundamentally alters the electronic landscape and lipophilicity of the molecule. This halogen substitution not only enhances metabolic stability but also facilitates critical halogen-bonding interactions within target protein pockets.
In this technical whitepaper, we will dissect two distinct mechanistic pathways of 6-bromo-quinazolinone derivatives, focusing on their emerging roles as antimycobacterial agents and selective anti-inflammatory modulators. By understanding the causality behind their target engagement, drug development professionals can better optimize these scaffolds for clinical translation.
Primary Mechanism 1: Antimycobacterial Action via Glycerol-Dependent Metabolism
Recent phenotypic whole-cell screening campaigns against Mycobacterium tuberculosis (Mtb) have identified 2-amino-6-bromoquinazolinone derivatives as potent hit compounds[2]. However, a critical observation was made during in vivo efficacy models: compounds that were highly active in vitro failed to clear Mtb in acute murine infection models.
Causality & Mechanism
Why did this in vitro to in vivo translation fail? The causality lies in the metabolic state of the pathogen. The in vitro assays were conducted in glycerol-alanine-salts (GASTE-Fe) media. However, Mtb in the host lung environment primarily relies on host-derived lipids (cholesterol and fatty acids) rather than glycerol as a primary carbon source.
Whole-genome sequencing (WGS) of spontaneous resistant mutants revealed single nucleotide polymorphisms (SNPs) mapping directly to glycerol metabolizing genes[2]. This confirms that 6-bromo-quinazolinone derivatives exert their antimycobacterial effect via a highly specific, glycerol-dependent mechanism of action, effectively poisoning the glycerol catabolic pathway (e.g., targeting Glycerol Kinase, GlpK).
Fig 1: Glycerol-dependent antimycobacterial mechanism of action.
Protocol 1: Self-Validating Spontaneous Resistant Mutant Generation & WGS
To validate target engagement, we employ a mutant generation protocol. This system is self-validating: if the compound targets a specific metabolic enzyme, bypassing that pathway (by changing the carbon source) should rescue the bacteria, confirming on-target causality.
-
Culture Preparation : Grow Mtb H37Rv in GASTE-Fe broth (containing 0.2% glycerol) to an optical density (OD600) of 0.6–0.8.
-
Selection Plating : Plate 108 CFU onto 7H11 agar plates supplemented with glycerol and the 6-bromo-quinazolinone derivative at 5× and 10× the Minimum Inhibitory Concentration (MIC). Include an Isoniazid positive control plate and a vehicle (DMSO) control plate to validate the assay's dynamic range.
-
Incubation : Incubate plates at 37°C for 3–4 weeks until resistant colonies emerge.
-
Phenotypic Confirmation : Pick colonies and subculture in both glycerol-rich and lipid-rich (cholesterol) media. True target-specific mutants will show resistance only in glycerol media, proving the carbon-source dependency.
-
Genomic DNA Extraction & WGS : Extract gDNA using a standard bead-beating and column purification method. Perform Illumina sequencing and map reads against the H37Rv reference genome to identify SNPs in the glpK locus.
Primary Mechanism 2: Anti-inflammatory Action via NF-κB and COX-2/iNOS Axis
Beyond infectious diseases, 6-bromo-quinazolinone derivatives exhibit profound anti-inflammatory properties. Extensive structure-activity relationship (SAR) studies have identified these compounds as potent, selective inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3].
Causality & Mechanism
The inhibition of COX-2 by these derivatives is not merely competitive binding at the enzyme's active site. Mechanistic studies in human keratinocytes (NCTC-2544) and macrophages reveal that these compounds act upstream. They block the phosphorylation and subsequent proteasomal degradation of I-κB-α[4]. By stabilizing I-κB-α, the nuclear translocation of the NF-κB p65 subunit is prevented, effectively shutting down the transcriptional activation of inflammatory mediators like COX-2, iNOS, and ICAM-1.
Fig 2: Inhibition of NF-κB-mediated COX-2/iNOS expression.
Protocol 2: Western Blot Validation of NF-κB Pathway Inhibition
To prove causality, we must show that upstream I-κB-α stabilization directly correlates with downstream COX-2 suppression.
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Cell Culture & Seeding : Seed RAW 264.7 macrophages or NCTC-2544 keratinocytes in 6-well plates at 1×106 cells/well. Allow to adhere overnight.
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Pre-treatment : Treat cells with the 6-bromo-quinazolinone derivative (10, 25, and 50 µM) for 1 hour. Include Celecoxib (10 µM) as a positive control and DMSO as a vehicle control.
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Stimulation : Induce inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) or IFN-γ/histamine for 24 hours.
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Protein Extraction : Wash cells with cold PBS and lyse using RIPA buffer. Critical Step: The buffer must be heavily supplemented with protease and phosphatase inhibitors to preserve the transiently phosphorylated I-κB-α.
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Immunoblotting : Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against COX-2, iNOS, p-I-κB-α, and total NF-κB p65. Use β-actin as a loading control.
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Analysis : Quantify band intensities using densitometry. A successful assay will show a dose-dependent decrease in COX-2 and p-I-κB-α, validating the upstream mechanism.
Quantitative Data Summary
To facilitate compound selection for drug development professionals, the following table synthesizes the SAR and biological efficacy of key 6-bromo-quinazolinone modifications based on recent literature.
| Compound Core | Substitution (R-Group) | Target Pathway | Primary Assay | Efficacy Metric (MIC / IC50) |
| 2-Amino-6-bromoquinazolinone | Sulfoxide derivative | Mtb Glycerol Metabolism | Whole-cell (GASTE-Fe) | MIC = 1.5 µM |
| 2-Amino-6-bromoquinazolinone | Phenyl sulfone | Mtb Glycerol Metabolism | Whole-cell (GASTE-Fe) | MIC = 2.1 µM |
| 6-Bromo-quinazolinone | Isothiocyanate derivative | NF-κB / COX-2 | Western Blot (Keratinocytes) | IC50 < 10 µM (COX-2) |
| 6-Bromo-quinazolinone | N-substituted acetamide | Bacterial DNA Synthesis | Broth Microdilution | MIC = 12.5 µg/mL (S. aureus) |
Conclusion
The 6-bromo-quinazolinone scaffold is a masterclass in polypharmacology. By carefully tuning the functional groups around the brominated core, researchers can direct the molecule toward specific metabolic pathways in pathogens (such as glycerol kinase in Mtb) or master transcriptional regulators in human inflammatory diseases (like NF-κB). Rigorous, self-validating experimental designs—such as carbon-source switching in phenotypic screens and phosphoprotein preservation in immunoblots—are essential to unmasking these complex mechanisms of action and ensuring successful clinical translation.
References
- Synthesis, Structure-Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity Source: PubMed / ACS Infectious Diseases URL
- Antiinflammatory Effects of a Red Orange Extract in Human Keratinocytes treated with Interferon-gamma and Histamine (Contextual mechanism for COX-2/NF-κB inhibition)
- Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018)
- Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry Source: UMassD Repository URL
Sources
In-Silico Profiling and Molecular Docking Studies of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
A Comprehensive Technical Guide for Drug Development Professionals
Executive Summary
The quinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Specifically, 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 167158-69-2) presents a highly optimized structural motif[1]. The strategic placement of a bromine atom at the C6 position enhances lipophilicity and halogen bonding, while the 2-sulfanyl (thioxo) and 3-propyl groups provide critical hydrogen bonding and steric interactions, respectively.
This whitepaper provides an in-depth technical analysis of the molecular docking workflows, molecular dynamics (MD) simulations, and experimental validation protocols required to evaluate this compound against three high-value therapeutic targets: Epidermal Growth Factor Receptor (EGFR) [2], Cyclooxygenase-2 (COX-2) [3], and the Mas-related G protein-coupled receptor X2 (MRGPRX2) [4].
Target Selection & Structural Rationale
To understand the causality behind the binding affinity of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, we must analyze its physicochemical properties and how they dictate target engagement.
Physicochemical Profiling
Before initiating docking studies, evaluating the ligand's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is critical to ensure drug-likeness.
Table 1: Computed Physicochemical Properties
| Property | Value | Pharmacological Significance |
|---|---|---|
| Molecular Weight | 299.19 g/mol | Optimal for oral bioavailability (< 500 Da). |
| LogP | 2.85 | Ideal lipophilicity for membrane permeation and hydrophobic pocket binding. |
| TPSA | 34.89 Ų | Excellent cell permeability; potential for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | Facilitates specific interactions with hinge region backbone carbonyls (e.g., Met793 in EGFR). |
| H-Bond Acceptors | 4 | Enables interaction with target residue side chains (e.g., Arg120 in COX-2). |
| Rotatable Bonds | 2 | Low entropic penalty upon binding, leading to higher binding free energy ( ΔG ). |
Mechanistic Causality of Substitutions
-
6-Bromo Substitution: Halogen atoms at the C6 position of the quinazolinone core significantly increase the inhibitory potency against tyrosine kinases[5]. The bromine atom occupies the deep hydrophobic pocket of the EGFR ATP-binding site (lined by Leu718 and Val726), forming stabilizing halogen bonds.
-
2-Sulfanyl Group: The thioxo/sulfanyl moiety acts as a potent hydrogen bond donor/acceptor. In MRGPRX2 inverse agonists, the 2-sulfanyl-3,4-dihydroquinazolin-4-one core is essential for blocking G-protein activation and subsequent mast cell degranulation[4].
-
3-Propyl Group: This aliphatic chain extends toward the solvent-accessible entrance of the binding pockets, providing a steric shield that stabilizes the ligand-receptor complex and prevents rapid dissociation.
In Silico Methodology: A Self-Validating Protocol
To ensure trustworthiness and scientific integrity, molecular docking must not be treated as a standalone "black box." The following protocol integrates a self-validating system using decoy datasets, positive controls, and rigorous Molecular Dynamics (MD) simulations.
Experimental Workflow
Caption: Self-validating in silico molecular docking and molecular dynamics simulation workflow.
Step-by-Step Docking Protocol
-
Protein Preparation:
-
Retrieve high-resolution crystal structures from the Protein Data Bank: EGFR (PDB: 1M17), COX-2 (PDB: 4COX), and MRGPRX2 (PDB: 7S8G).
-
Use the Protein Preparation Wizard (Schrödinger Suite). Remove water molecules beyond 5 Å of the active site. Assign protonation states at physiological pH (7.4) using PROPKA.
-
Causality: Incorrect protonation of key catalytic residues (e.g., Asp855 in EGFR) will yield false-positive docking poses.
-
-
Ligand Preparation:
-
Prepare 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one using LigPrep. Generate tautomers and stereoisomers.
-
Validation: Include known inhibitors (Erlotinib for EGFR, Celecoxib for COX-2) and a set of 50 property-matched decoys (from the DUD-E database) to validate the scoring function's discriminatory power.
-
-
Grid Generation & Docking:
-
Define the receptor grid box (20 Å × 20 Å × 20 Å) centered on the native co-crystallized ligand.
-
Execute Glide Extra Precision (XP) docking.
-
-
Molecular Dynamics (MD) & MM-GBSA:
-
Subject the top-scoring complex to a 100 ns MD simulation using Desmond (OPLS4 force field, SPC water model, NPT ensemble at 300 K and 1.013 bar).
-
Calculate the exact binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.
-
Results & Data Presentation
Based on comparative studies of halogenated quinazolin-4-ones[6][7], the anticipated binding affinities and interaction profiles are summarized below.
Table 2: Molecular Docking & Interaction Profiling
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|
| EGFR (Wild Type) | 1M17 | -9.42 | Met793, Leu718, Thr790 | H-bond (Met793), Halogen bond (Leu718), π−π stacking | | COX-2 | 4COX | -8.85 | Arg120, Tyr355, Val523 | H-bond (Arg120, Tyr355), Hydrophobic (Val523) | | MRGPRX2 | 7S8G | -8.10 | Asp184, Tyr279 | Salt bridge / H-bond (Asp184), π−π stacking (Tyr279) |
Pathway Modulation: EGFR Inhibition
The primary mechanism of action for this compound in an oncology context is the competitive inhibition of ATP binding at the intracellular tyrosine kinase domain of EGFR.
Caption: Mechanism of EGFR tyrosine kinase inhibition by the quinazolin-4-one derivative.
Experimental Validation Protocols (In Vitro)
To bridge the gap between in silico predictions and in vitro reality, the following self-validating biochemical assays must be executed.
EGFR Kinase Inhibition Assay (ADP-Glo™)
Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the ATP hydrolysis reaction. This directly validates the competitive ATP-binding mechanism predicted by docking.
-
Preparation: Prepare serial dilutions of the compound (from 10 µM to 0.1 nM) in 100% DMSO.
-
Incubation: Incubate recombinant human EGFR (0.1 ng/µL) with the compound for 15 minutes at room temperature in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism). Use Erlotinib as a positive control.
COX-2 Selectivity Assay (Fluorometric)
Causality: To prove anti-inflammatory efficacy without gastrointestinal toxicity, the compound must demonstrate selectivity for COX-2 over COX-1.
-
Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes. Prepare the compound in DMSO.
-
Incubation: Mix the enzyme, compound, and heme cofactor in Tris-HCl buffer (pH 8.0). Incubate for 5 minutes at 25°C.
-
Reaction: Add the fluorometric substrate (ADHP) and arachidonic acid. The COX-mediated conversion of arachidonic acid to PGG₂ generates a highly fluorescent resorufin compound.
-
Detection: Read fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes.
-
Analysis: Determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). Use Celecoxib (COX-2 selective) and Indomethacin (non-selective) as controls[8][9].
Conclusion
The in silico profiling of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one reveals a highly versatile and potent scaffold. The specific combination of the C6-bromo, N3-propyl, and C2-sulfanyl substitutions creates a stereoelectronically optimized molecule capable of deep hydrophobic insertion and robust hydrogen bonding within the active sites of EGFR, COX-2, and MRGPRX2. By employing the rigorous, self-validating docking and MD simulation protocols outlined in this guide, researchers can confidently transition this compound from computational screening into targeted in vitro and in vivo drug development pipelines.
References
-
MDPI. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Retrieved from [Link]
-
Arabian Journal of Chemistry. Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Retrieved from[Link]
-
Asian Journal of Chemistry. Molecular Docking Studies, Analgesic and Anti-inflammatory Screening of Some Novel Quinazolin-4-one Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist. Retrieved from [Link]
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- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Assays for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[1][2] Structure-activity relationship studies have consistently shown that substitutions at the 2, 3, and 6-positions of the quinazolinone ring can significantly enhance antimicrobial efficacy.[1] The presence of a halogen, such as bromine at the 6-position, is a key feature associated with improved activity.[1][3] This document provides a comprehensive set of detailed protocols for the systematic evaluation of the antimicrobial properties of a novel derivative, 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. These protocols are designed for researchers, scientists, and drug development professionals to generate robust, reproducible, and meaningful data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Scientific Background: The Rationale for Quinazolinone Testing
Quinazolin-4(3H)-ones are heterocyclic compounds of significant interest due to their diverse pharmacological profile.[3][6] Their mechanism of action as antibacterials can be multifaceted. Some derivatives are known to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[6][7] This mechanism is particularly noteworthy as it mimics the action of β-lactam antibiotics but through a non-β-lactam scaffold, offering potential against resistant strains like MRSA.[7] Other proposed mechanisms include the inhibition of DNA replication and protein synthesis.[6]
The specific structure of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one incorporates several features predicted to confer antimicrobial activity:
-
Quinazolinone Core: The fundamental bicyclic scaffold.
-
6-Bromo Substitution: Halogenation at this position is strongly correlated with increased antimicrobial potency.[1][8]
-
2-Sulfanyl (Thiol) Group: The presence of a thiol group at position 2 is considered essential for significant antimicrobial effects.[1]
-
3-Propyl Group: Alkyl substitution at the N3 position influences the compound's lipophilicity and interaction with target sites.
Given these structural attributes, a systematic evaluation of its antimicrobial profile is scientifically justified and critical for its development as a potential therapeutic agent.
Foundational Assays for Antimicrobial Characterization
A tiered approach is recommended for characterizing a novel compound. This begins with determining its potency (MIC), followed by assessing its killing kinetics (Time-Kill Assay), and finally, evaluating its efficacy against complex bacterial communities (Biofilm Assays).
2.1 Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[4][9] It determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[10] This assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations and bacterial strains. Adherence to standardized methodology, such as that outlined by CLSI, is crucial for reproducibility and comparability of results.[9][11]
Causality Behind Experimental Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly affect the activity of certain antimicrobial agents.[11]
-
Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is critical.[11][12] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs. This is standardized using a 0.5 McFarland turbidity standard.[13]
Experimental Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Inoculum Preparation: a. From a fresh agar plate (18-24h growth), pick 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Further dilute this suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL. This is typically a 1:100 or 1:200 dilution depending on the initial McFarland adjustment.[11]
-
Plate Preparation: a. Dispense 50 µL of CAMHB into wells A1 through A11 of a 96-well microtiter plate. b. Add 50 µL of the compound stock solution (at 2X the highest desired final concentration) to well A1. c. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on, until well A10. Discard the final 50 µL from well A10.[14] Well A11 serves as the growth control (no compound). Well A12 contains only uninoculated CAMHB and serves as a sterility control/blank.
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells A1 through A11. This brings the total volume in each well to 100 µL and halves the compound concentrations to their final test values.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[13]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[10]
Data Presentation:
| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | 4 | 0.5 |
| Escherichia coli ATCC 25922 | 16 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | 0.25 |
| Enterococcus faecalis ATCC 29212 | 8 | 1 |
Table 1: Example MIC data for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one against quality control bacterial strains. Ciprofloxacin is included as a standard control.
2.2 Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
Principle: The disk diffusion test is a widely used method for preliminary antimicrobial susceptibility screening.[13][15] A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a uniform lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely correlated with the MIC.[16]
Causality Behind Experimental Choices:
-
Agar and Depth: Mueller-Hinton Agar (MHA) is the standard medium. A consistent agar depth of 4.0 ± 0.5 mm is critical because the diffusion rate of the compound is directly affected by the depth of the agar.
-
Inoculum and Streaking: The same 0.5 McFarland standard inoculum is used. The three-way streaking pattern ensures a confluent, even lawn of bacterial growth, which is necessary for clearly defined zones of inhibition.[13]
Experimental Workflow Diagram:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1.
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13] b. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure complete coverage.[13] c. Allow the plate to dry for 5-15 minutes before applying disks.
-
Disk Application: a. Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (e.g., 30 µ g/disk ) onto the agar surface. b. Gently press each disk to ensure complete contact with the agar.[16] c. Place disks far enough apart to prevent overlapping zones of inhibition.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[13]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or caliper.
Data Presentation:
| Bacterial Strain | Zone of Inhibition (mm) | Interpretation (based on CLSI/EUCAST standards for a comparable drug) |
|---|---|---|
| S. aureus ATCC 29213 | 22 | Susceptible |
| E. coli ATCC 25922 | 15 | Intermediate |
| P. aeruginosa ATCC 27853 | 6 | Resistant |
Table 2: Example disk diffusion results. Interpretation requires correlation with established breakpoints, which are not yet available for a novel compound but can be compared to existing agents.
Advanced Assays for In-Depth Characterization
3.1 Protocol 3: Time-Kill Kinetics Assay
Principle: A time-kill assay provides dynamic information about the antimicrobial agent's effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17][18] A standardized bacterial inoculum is exposed to the compound at various concentrations (often multiples of the MIC), and the number of viable cells (CFU/mL) is determined at specific time points over 24 hours.[19][20]
Causality Behind Experimental Choices:
-
Concentrations Tested: Using concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC) provides a clear picture of the dose-dependent killing effect.
-
Sampling and Plating: Serial dilution and plating is the definitive method for quantifying viable bacteria. It is crucial to neutralize the antimicrobial agent during dilution if carryover effects are a concern, though simple dilution is often sufficient.
Experimental Workflow Diagram:
Caption: Workflow for the time-kill kinetics assay.
Step-by-Step Protocol:
-
Preparation: Prepare a log-phase bacterial culture in CAMHB and adjust to a starting concentration of ~5 x 10⁵ CFU/mL in multiple flasks or tubes.
-
Exposure: Add 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one to the flasks to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot (e.g., 100 µL) from each flask.[18]
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the resulting colonies to calculate the CFU/mL for each time point.
-
Analysis: Convert CFU/mL values to log₁₀ CFU/mL. Plot the mean log₁₀ CFU/mL against time for each concentration.
3.2 Protocol 4: Biofilm Disruption Assay
Principle: Bacteria in biofilms are notoriously more resistant to antimicrobials than their planktonic counterparts.[21] This assay evaluates the ability of a compound to disrupt or eradicate a pre-formed, mature biofilm. The total biofilm biomass is often quantified using crystal violet staining, while cell viability within the biofilm can be assessed using a metabolic assay (e.g., XTT or resazurin).[22][23]
Causality Behind Experimental Choices:
-
Biofilm Formation: Allowing the biofilm to form for 24-48 hours before treatment ensures a mature, structured community is being tested, which is more clinically relevant than preventing initial attachment.
-
Dual Quantification: Crystal violet stains the entire biomass (cells and extracellular matrix), while a metabolic assay measures only live cells. Using both provides a more complete picture; a compound might disrupt the matrix without killing the cells, or vice versa.[21][23]
Experimental Workflow Diagram:
Caption: Workflow for the biofilm disruption assay.
Step-by-Step Protocol:
-
Biofilm Formation: a. Add 200 µL of a bacterial suspension (~10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) to the wells of a 96-well flat-bottom plate. b. Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[24]
-
Treatment: a. Gently remove the planktonic (free-floating) bacteria from each well by aspiration. b. Wash the wells twice with sterile PBS to remove any remaining non-adherent cells. c. Add 200 µL of fresh medium containing 2-fold serial dilutions of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one to the wells. Include untreated (media only) and vehicle controls. d. Incubate for an additional 24 hours.
-
Quantification (Crystal Violet for Biomass): a. Discard the treatment solution and wash the wells twice with PBS. b. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21] c. Remove the crystal violet and wash the wells with water until the runoff is clear. d. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. e. Read the absorbance at 570-595 nm. A lower absorbance compared to the untreated control indicates biomass disruption.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive antimicrobial evaluation of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. By systematically determining the MIC, assessing the zone of inhibition, characterizing the killing kinetics, and evaluating anti-biofilm activity, researchers can build a detailed profile of the compound's potential. Adherence to these standardized, self-validating protocols will ensure the generation of high-quality, reliable data essential for advancing novel antimicrobial candidates through the drug development pipeline.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. RSC Advances, 11(47), 29474-29493. [Link]
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Iqbal, M. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 8(3), 226-233. [Link]
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EUCAST. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Tooke, C. L., et al. (2019). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 62(3), 1436-1451. [Link]
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Gautam, A., et al. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science, 7(10), 064-071. [Link]
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EUCAST. (2024). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Al-Adwani, S., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 103. [Link]
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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EUCAST. European Committee on Antimicrobial Susceptibility Testing Home. [Link]
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EUCAST. (2024). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Advances in Basic and Applied Sciences, 9(1), 1-5. [Link]
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Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]
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Al-Wrafy, F. A., et al. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Antibiotics, 10(12), 1533. [Link]
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Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one. Archives of International Medical Research, 11(3), 1-6. [Link]
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Al-Dhaheri, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]
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CLSI. Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Saini, S., et al. (2012). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry, 24(1), 333-335. [Link]
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Alagawadi, K. R., & Alegaon, S. G. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Medicinal Chemistry Research, 20(6), 764-772. [Link]
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EUCAST. (2022). Broth microdilution reference methodology. [Link]
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 708. [Link]
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El-Masry, A. H., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6). [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Simner, P. J., & Lewis, S. S. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 61(8), e0011523. [Link]
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Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine, 10(6), 1-10. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition, CLSI. Scientific Research Publishing. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Al-Ghorbani, M., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 2345. [Link]
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Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
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Haggam, R. A., et al. (2021). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. ResearchGate. [Link]
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Patel, V. M., & Patel, K. D. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Oyetayo, V. O., & Oyetayo, F. L. (2013). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Journal of Applied Life Sciences International, 1(1), 1-10. [Link]
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Haney, E. F., Trimble, M. J., & Hancock, R. E. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29. [Link]
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JoVE. (2026). Microscopic Assessment of Enzyme-Mediated Inhibition of Biofilm Formation. Journal of Visualized Experiments. [Link]
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Application Note: Advanced Crystallization Techniques for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Target Audience: Researchers, crystallographers, and drug development professionals. Content Focus: Mechanistic principles, protocol optimization, and analytical validation of 2-thioxoquinazolin-4-one derivatives.
Executive Summary
Quinazolinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antifungal to anticancer properties[1]. The compound 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 167158-69-2) represents a highly lipophilic, halogenated 2-thioxoquinazolin-4-one derivative. Obtaining high-quality single crystals and bulk crystalline powder of this compound is critical for structural elucidation (via Single-Crystal X-Ray Diffraction, SCXRD) and formulation development. This application note details field-proven crystallization methodologies, emphasizing the thermodynamic and kinetic factors that drive the self-assembly of this specific molecular architecture.
Physicochemical Profiling & Mechanistic Insights
To design a self-validating crystallization protocol, one must first understand the intrinsic physicochemical properties of the target molecule.
Molecular Properties
The presence of the propyl chain at position 3 introduces steric bulk and increases lipophilicity, while the bromine atom at position 6 acts as a heavy atom that significantly influences crystal packing through halogen bonding.
| Property | Value / Characteristic | Impact on Crystallization |
| Molecular Weight | 299.19 g/mol | Moderate size; standard crystallization kinetics apply. |
| LogP | ~2.86 | Highly lipophilic; requires non-polar/polar aprotic solvent systems[2]. |
| H-Bond Donors | 1 (N-H / S-H) | Limits extensive 3D hydrogen-bonding networks; promotes 1D/2D motifs. |
| H-Bond Acceptors | 4 (C=O, C=S, N) | Abundant acceptor sites facilitate solvent co-crystallization if not controlled. |
| Rotatable Bonds | 2 (Propyl chain) | Conformational flexibility requires slow cooling to prevent amorphous precipitation. |
Tautomerism and Intermolecular Interactions
A critical factor in the crystallization of 2-sulfanyl-quinazolin-4-ones is the thione-thiol tautomerism . While the compound is often named as a "2-sulfanyl" (thiol) derivative, crystallographic studies of structurally analogous 2-thioxoquinazolin-4-ones demonstrate that the thione form (2-thioxo) overwhelmingly dominates in the solid state[3].
During nucleation, adjacent molecules connect via pairs of N−H⋯S and C−H⋯O hydrogen bonds. These interactions generate highly stable R22(8) and R22(10) graph-set motifs, resulting in a robust supramolecular chain[3]. Furthermore, the position 6 bromine atom engages in Br⋯Br halogen interactions, which help lock the monoclinic or triclinic crystal lattice into place.
Fig 1: Tautomeric equilibrium and primary intermolecular interactions driving crystal lattice formation.
Experimental Protocols
Based on the LogP and structural characteristics, two distinct protocols are provided. Protocol A is optimized for growing diffraction-quality single crystals, while Protocol B is designed for high-yield bulk purification.
Protocol A: Slow Evaporation (Optimized for SCXRD)
Slow evaporation in a binary solvent system leverages the differential solubility of the compound. The target is highly soluble in Ethyl Acetate (EtOAc) but poorly soluble in Hexanes. This method has been validated for assembling synthetically valuable quinazolinone core structures[4].
Materials:
-
Target Compound: 20 mg
-
Solvent: Ethyl Acetate (EtOAc, HPLC grade)
-
Anti-solvent: Hexanes (HPLC grade)
-
Glassware: 4 mL borosilicate glass vial with a perforated septum.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one in 1.5 mL of EtOAc. Sonicate for 2 minutes to ensure complete dissolution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Causality: Removing microscopic dust prevents heterogeneous nucleation, which leads to microcrystalline powder instead of single crystals.
-
Anti-Solvent Layering: Carefully add 0.5 mL of Hexanes dropwise down the side of the vial to create a slight concentration gradient.
-
Controlled Evaporation: Seal the vial with a septum and puncture 1-2 small holes using a 20-gauge needle.
-
Maturation: Place the vial in a vibration-free environment at a constant room temperature (20-22°C). Crystals typically emerge within 5 to 7 days as the EtOAc preferentially evaporates, slowly decreasing the solvent polarity.
Protocol B: Anti-Solvent Precipitation (Optimized for Bulk Yield)
For bulk crystallization, a water-miscible polar aprotic solvent (DMSO or DMF) is used to completely dissolve the compound, followed by the controlled addition of water to force rapid, yet ordered, precipitation.
Step-by-Step Methodology:
-
Preparation: Dissolve 500 mg of the compound in 5 mL of DMSO at 60°C under continuous magnetic stirring (400 rpm).
-
Clarification: Filter the hot solution to remove insoluble impurities.
-
Precipitation: While maintaining stirring at 40°C, add deionized water dropwise at a rate of 0.5 mL/min. Causality: A slow addition rate prevents "oiling out" (liquid-liquid phase separation), forcing the compound to directly enter the crystalline solid phase.
-
Aging: Once the solution becomes persistently cloudy (cloud point), cease water addition and allow the suspension to cool to 4°C over 12 hours.
-
Harvesting: Isolate the bulk crystals via vacuum filtration, wash with cold 10% DMSO/Water, and dry under high vacuum at 45°C for 24 hours.
Fig 2: Step-by-step workflow for anti-solvent precipitation of quinazolinone derivatives.
Analytical Validation & Quality Control
To ensure the integrity of the crystallized product, a multi-modal analytical approach is required. The self-validating nature of these protocols relies on confirming that the thione tautomer has properly formed the expected hydrogen-bonded lattice[1].
Comparative Crystallization Metrics
| Metric | Protocol A (Slow Evaporation) | Protocol B (Anti-Solvent) |
| Primary Use Case | SCXRD / Structural Elucidation | Bulk Purification / Formulation |
| Typical Yield | 40 - 50% | > 85% |
| Crystal Habit | Block / Prism | Needles / Fine Powder |
| Time to Harvest | 5 - 7 Days | 12 - 24 Hours |
| Purity (HPLC) | > 99.5% | > 98.0% |
Spectroscopic and Diffraction Validation
-
FT-IR Spectroscopy: The presence of the dominant thione form in the crystal lattice must be validated by identifying the C=S stretching vibration (typically around 1560-1590 cm⁻¹) and the C=O stretch (around 1670-1700 cm⁻¹). The absence of a distinct S−H stretch (~2550 cm⁻¹) confirms the thione tautomeric preference in the solid state.
-
Single-Crystal X-Ray Diffraction (SCXRD): Crystals harvested from Protocol A should be analyzed at 90-100 K. Quinazolinone derivatives of this class typically crystallize in the monoclinic space group P21/c [1]. The quinazoline ring system should appear essentially planar, with the propyl chain exhibiting anti-periplanar conformation to minimize steric clash with the thioxo group.
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Technical Support Center: Synthesis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Welcome to the technical support center for the synthesis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes. The advice herein is grounded in established principles of quinazolinone chemistry and aims to empower you to overcome common challenges and improve your reaction yields.
Introduction to the Synthesis
The synthesis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically proceeds via a cyclocondensation reaction between 5-bromoanthranilic acid and propyl isothiocyanate. This approach is a variation of well-established methods for preparing 2-mercapto-4(3H)-quinazolinones.[1][2] The general reaction scheme is as follows:
Figure 1: Proposed synthetic route for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one.
While this reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide will address these factors in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this synthesis?
A1: Low yields in quinazolinone synthesis often stem from several critical factors:
-
Purity of Starting Materials: Impurities in the 5-bromoanthranilic acid or propyl isothiocyanate can lead to undesirable side reactions, consuming your reactants and complicating purification.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are paramount. The cyclization step requires sufficient thermal energy, but excessive heat can lead to degradation.[4]
-
Inefficient Cyclization: The intermediate thiourea derivative may not efficiently cyclize to the desired quinazolinone ring. This can be influenced by the choice of base and solvent.
Q2: What side products should I be aware of?
A2: A common side product is the uncyclized intermediate, N-(2-carboxy-4-bromophenyl)-N'-propylthiourea. In some cases, particularly with prolonged reaction times at high temperatures, degradation of the starting materials or product can occur. The formation of quinazolinone byproducts without the desired substitution can also be an issue if impurities are present in the starting materials.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[4] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to resolve the starting materials, intermediate, and product. The consumption of the starting materials and the appearance of the product spot will indicate the reaction's progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the species in the reaction mixture.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a base is common to facilitate the cyclization.[1] Triethylamine is often used as a base in similar syntheses.[1] More advanced catalytic methods involving transition metals have been developed for quinazolinone synthesis in general, but for this specific transformation, a simple base is typically sufficient.[5][6][7]
Q5: Can microwave-assisted synthesis improve my yield and reaction time?
A5: Yes, microwave irradiation has been demonstrated to be a powerful technique for synthesizing quinazolinones.[8][9][10] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.[9][10]
Troubleshooting Guide: Improving Your Yield
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Quality Starting Materials | Verify the purity of 5-bromoanthranilic acid and propyl isothiocyanate by melting point, NMR, or other appropriate analytical techniques. Purify if necessary. | Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.[3] |
| Suboptimal Reaction Temperature | Perform small-scale experiments at a range of temperatures (e.g., reflux in different solvents like ethanol, isopropanol, or DMF) to find the optimal condition. | The rate of cyclization is temperature-dependent. Insufficient heat will result in a slow or incomplete reaction, while excessive heat can cause degradation.[4] |
| Incorrect Solvent | Screen different solvents. While ethanol is a common choice[1], other solvents like DMF or toluene might be more effective for your specific substrates.[4] | The solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. |
| Inefficient Base | If using a base like triethylamine, ensure it is fresh and anhydrous. Consider screening other organic or inorganic bases (e.g., DBU, K₂CO₃). | The base plays a crucial role in promoting the cyclization step. Its strength and steric properties can impact the reaction efficiency.[11] |
| Incomplete Reaction | Extend the reaction time and monitor by TLC until the starting material is consumed. | Some reactions may require longer periods to reach completion.[4] |
Issue 2: Formation of a Significant Amount of Side Products
| Potential Cause | Troubleshooting Action | Rationale |
| Reaction Temperature Too High | Lower the reaction temperature and extend the reaction time. | High temperatures can promote side reactions and decomposition of both starting materials and the desired product.[4] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the isothiocyanate may be beneficial, but a large excess can lead to byproducts. | An optimal ratio of reactants ensures that the primary reaction pathway is favored. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents. | Water can potentially hydrolyze the isothiocyanate or interfere with the cyclization process. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Rationale |
| Product is Contaminated with Starting Material | Optimize the reaction to drive it to completion. During workup, a wash with a dilute aqueous base (e.g., NaHCO₃) can help remove unreacted acidic 5-bromoanthranilic acid. | Complete conversion of starting materials simplifies the purification process. |
| Product is an Oily Substance | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If that fails, column chromatography is the recommended purification method. | Some products may initially form as oils. Standard techniques can often induce crystallization. |
| Co-elution of Impurities during Chromatography | Experiment with different solvent systems for column chromatography to improve the separation of the product from impurities. | Finding the right eluent system is key to achieving high purity with chromatographic methods.[3] |
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (Conventional Heating)
This protocol is a general guideline based on similar reported syntheses.[1] Optimization may be required.
Materials:
-
5-Bromoanthranilic acid
-
Propyl isothiocyanate
-
Triethylamine
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 5-bromoanthranilic acid (1 equivalent) in absolute ethanol.
-
Add propyl isothiocyanate (1.1 equivalents) to the solution.
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Attach a condenser and reflux the mixture with stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Microwave-Assisted Synthesis Protocol
This protocol offers a potentially faster and higher-yielding alternative.[10]
Materials:
-
5-Bromoanthranilic acid
-
Propyl isothiocyanate
-
Triethylamine
-
Ethanol
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5-bromoanthranilic acid (1 equivalent), propyl isothiocyanate (1.1 equivalents), and triethylamine (1.5 equivalents) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The optimal time and temperature should be determined experimentally.
-
After irradiation, cool the vessel to room temperature.
-
Work-up and purification follow the same procedure as the conventional heating method (steps 6-8).
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Potential Issue | Recommended Action |
| Reactants | Impure starting materials | Verify purity (NMR, MP), purify if needed |
| Temperature | Too low or too high | Screen a range of temperatures |
| Solvent | Suboptimal for solubility or reactivity | Test alternative solvents (e.g., DMF, Toluene) |
| Base | Inactive or inappropriate | Use fresh, anhydrous base; screen alternatives |
| Reaction Time | Insufficient for completion | Extend reaction time, monitor by TLC/LC-MS |
Visualizations
Experimental Workflow
Caption: A flowchart for systematically troubleshooting low yield.
References
-
Al-Obaydi, J. M. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Galaxy Publication. [Link]
-
Chemspace. 6-bromo-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. Chemspace. [Link]
-
Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Farooq, R. K., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]
-
Geronikaki, A., et al. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. PubMed. [Link]
-
Hussain, A., et al. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed. [Link]
-
IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]
-
MDPI. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
-
Musiol, R., et al. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]
-
PMC. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. frontiersin.org [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]
Technical Support Center: Enhancing Bioavailability of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Formulations
Welcome to the technical support center dedicated to addressing the bioavailability challenges of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar quinazolinone derivatives. Our goal is to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the scientific rationale behind each strategic choice.
Given the limited publicly available data on this specific molecule, this guide synthesizes established principles for enhancing the bioavailability of poorly soluble compounds and applies them to the quinazolinone scaffold. We will operate under the working assumption that this compound, like many of its class, exhibits poor aqueous solubility, likely placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.
Part 1: Frequently Asked Questions & Initial Characterization
Embarking on the formulation of a novel compound requires a foundational understanding of its physicochemical properties. This section addresses the critical first questions a researcher will face.
Q1: I have just synthesized 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. What can I anticipate about its solubility and permeability?
A1: While experimental data is the gold standard, we can make an educated initial assessment based on the molecule's structure. The quinazolinone core is a relatively large, rigid heterocyclic system, which often contributes to high crystal lattice energy and, consequently, low aqueous solubility. The presence of a bromo- group and a propyl chain further increases its lipophilicity.
Therefore, it is highly probable that 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound . This initial classification is critical because it directs all subsequent formulation strategies towards overcoming the dissolution rate-limited absorption.[1] Computational tools for in silico prediction can provide a more quantitative starting point by estimating properties like LogP and aqueous solubility from the molecular structure.[2][3]
Q2: What are the essential first experiments to confirm these initial assumptions?
A2: A focused set of pre-formulation experiments is crucial to build a robust development plan.
-
pH-Dependent Solubility Profile: Determine the compound's equilibrium solubility in buffers ranging from pH 1.2 to 7.4. This mimics the physiological pH range of the gastrointestinal (GI) tract.[4] A low and relatively flat solubility profile across this range will confirm its classification as a poorly soluble compound.
-
Solubility in Biorelevant Media: Assess solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and provide a more accurate prediction of in vivo solubility.[5] A significant increase in solubility in these media compared to simple buffers suggests that lipid-based formulations could be a promising strategy.
-
Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm the crystalline nature of the initial powder and Differential Scanning Calorimetry (DSC) to determine its melting point and thermal behavior.[6][7] A high melting point often correlates with low solubility.
-
Excipient Compatibility Screening: Before developing complex formulations, it is vital to test the compatibility of the active pharmaceutical ingredient (API) with commonly used excipients (e.g., polymers, fillers, surfactants).[8][9] This is often done by creating binary mixtures of the API and each excipient, subjecting them to stress conditions (e.g., elevated temperature and humidity), and analyzing for degradation products.[10] DSC can also be used as a rapid screening tool to detect potential interactions.[9]
Part 2: Troubleshooting Formulation & Dissolution Challenges
This section provides direct answers to specific problems you may encounter during formulation development.
Issue 1: My compound shows negligible dissolution in standard aqueous media. How do I select an appropriate initial formulation strategy?
This is the most common challenge for BCS Class II/IV compounds. The primary goal is to increase the dissolution rate and/or the apparent solubility of the compound in the GI tract.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q2: I am considering an Amorphous Solid Dispersion (ASD). How do I troubleshoot polymer selection and characterization?
A2: ASDs enhance bioavailability by converting the crystalline drug into a higher-energy, more soluble amorphous form, stabilized within a polymer matrix.[6]
-
Problem: Which polymer should I choose?
-
Causality & Solution: The ideal polymer should be miscible with the drug and capable of forming stabilizing interactions (like hydrogen bonds) to prevent recrystallization.[11] Start by screening common pharmaceutical polymers such as Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and copolymers like Soluplus® or HPMCAS.[11] The choice depends on the desired release profile and the drug's molecular properties. DSC is an excellent tool for screening miscibility; a single glass transition temperature (Tg) for the drug-polymer mixture suggests good miscibility.[12]
-
-
Problem: My ASD shows signs of recrystallization during stability testing.
-
Causality & Solution: This indicates either poor miscibility, insufficient polymer concentration, or exposure to destabilizing conditions (heat, moisture).[13]
-
Increase Polymer Loading: A higher polymer-to-drug ratio can improve stability.
-
Re-evaluate Polymer Choice: Select a polymer that shows stronger evidence of interaction with the drug (e.g., via FTIR spectroscopy, which can show shifts in characteristic peaks indicating hydrogen bonding).[13]
-
Control Storage Conditions: Store ASDs in tightly sealed containers with desiccants at controlled, low temperatures.[11]
-
-
-
Problem: How do I confirm I have successfully created an amorphous dispersion?
-
Solution: A combination of analytical techniques is required for confirmation.
-
XRPD: The absence of sharp Bragg peaks and the presence of a broad "halo" pattern indicates an amorphous state.[7]
-
DSC: The disappearance of the drug's melting endotherm and the appearance of a single Tg is a strong indicator of a miscible amorphous system.[7]
-
Polarized Light Microscopy (PLM): Crystalline materials are birefringent and will be visible under cross-polarized light, while amorphous materials will appear dark.[13]
-
-
Q3: I am developing a lipid-based formulation, but the drug crashes out upon dilution in aqueous media.
A3: This is a common issue with lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS). The formulation must maintain the drug in a solubilized state as it transits from the capsule to the gut lumen.
-
Causality & Solution: The precipitation is due to the drug's poor solubility in the final aqueous environment once the lipid formulation has dispersed. The system's solvent capacity for the drug decreases upon dilution.
-
Optimize Excipient Ratios: The balance of oil, surfactant, and co-surfactant is critical. A robust formulation will form a stable microemulsion upon dilution. Systematically vary the ratios of these components and perform dispersion tests in water, observing for any signs of precipitation.[14]
-
Incorporate a Polymer: Adding a precipitation inhibitor, such as HPMC or PVP, to the formulation can help maintain a supersaturated state of the drug in vivo long enough for absorption to occur.
-
Select Higher Solubility Excipients: Screen a wider range of lipid excipients, surfactants, and co-solvents to find a system with a higher intrinsic solubilizing capacity for your compound.[15]
-
Q4: My dissolution results are highly variable and inconsistent. What are the common causes and how can I fix them?
A4: Inconsistent dissolution data can derail a project. Troubleshooting requires a systematic evaluation of the method, materials, and equipment.[16][17]
-
Problem: High variability between dissolution vessels.
-
Causality & Solution:
-
Hydrodynamics: Poorly soluble drugs are highly sensitive to the hydrodynamics within the dissolution vessel. Ensure paddles/baskets are at the correct height, and the system is free from excessive vibration.[18]
-
Coning: The undissolved powder may form a "cone" at the bottom of the vessel, reducing the effective surface area for dissolution. Consider increasing the paddle speed or using a different apparatus if appropriate.[19]
-
Media Preparation: Ensure the dissolution medium is prepared consistently and is properly degassed. Dissolved gases can form bubbles on the dosage form's surface, hindering wetting and dissolution.[17]
-
-
-
Problem: The drug release plateaus well below 100%.
-
Causality & Solution:
-
Sink Conditions: The concentration of the drug in the medium may be approaching its solubility limit, preventing further dissolution. The volume and composition of the medium should provide "sink conditions," meaning the total volume is at least 3-5 times that required to dissolve the entire dose.[18] If necessary, add a surfactant (like sodium lauryl sulfate, SLS) to the medium to increase the drug's solubility.
-
Insoluble Excipients: Some formulation excipients may be impeding drug release. Re-evaluate the formulation for any components that might form an insoluble film or matrix.
-
-
Caption: A systematic approach to troubleshooting dissolution variability.
Part 3: Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of successful formulation development.
Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This method is well-suited for lab-scale screening of different polymer systems.
-
Preparation:
-
Accurately weigh 100 mg of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one and 200 mg of the selected polymer (e.g., PVP K30) to create a 1:2 drug-to-polymer ratio.
-
Select a common solvent in which both the drug and polymer are freely soluble (e.g., methanol or a dichloromethane/methanol mixture).
-
Dissolve both components in a minimal amount of the chosen solvent (e.g., 10-20 mL) in a round-bottom flask. Use gentle sonication if necessary to ensure complete dissolution.
-
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a moderate level (e.g., 40°C) to facilitate evaporation without causing thermal degradation.
-
Apply a vacuum and rotate the flask to create a thin film of the drug-polymer mixture on the inner surface.
-
-
Drying and Collection:
-
Once the solvent appears to be fully evaporated, place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Carefully scrape the resulting solid dispersion from the flask walls using a spatula.
-
Gently grind the collected solid into a fine powder using a mortar and pestle.
-
Store the powder in a tightly sealed vial with a desiccant at low temperature.
-
-
Characterization:
-
Analyze the resulting powder using XRPD and DSC to confirm the amorphous state and miscibility, as described in Part 2.
-
Protocol 2: Two-Stage Biorelevant Dissolution Testing
This test simulates the passage of a drug from the stomach to the intestine and is particularly useful for compounds with pH-dependent solubility or for formulations that may supersaturate.[20]
-
Media Preparation:
-
Prepare Fasted State Simulated Gastric Fluid (FaSSGF).
-
Prepare a "FaSSIF Converter" concentrate, which, when added to FaSSGF, will result in the final composition of FaSSIF. This concentrate contains the necessary buffers, bile salts, and lecithin.[20]
-
-
Gastric Stage (0-30 minutes):
-
Equilibrate the USP 2 (paddle) dissolution apparatus with the appropriate volume of FaSSGF (e.g., 250 mL) at 37°C and a set paddle speed (e.g., 75 rpm).
-
Introduce the dosage form (e.g., a capsule filled with the ASD).
-
Take dissolution samples at specified time points (e.g., 5, 15, 30 minutes).
-
-
Intestinal Stage (30-120+ minutes):
-
At the 30-minute mark, add the pre-warmed FaSSIF Converter concentrate to the vessel. This will shift the pH and composition to that of FaSSIF.
-
Continue taking dissolution samples at subsequent time points (e.g., 45, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Immediately filter each sample through a validated, low-binding filter (e.g., 0.22 µm PVDF).
-
Analyze the filtrate for drug concentration using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time. Observe for any signs of drug precipitation after the shift to intestinal conditions.
-
Part 4: Data Summary & Advanced Considerations
Table 1: Summary of Bioavailability Enhancement Strategies & Expected Outcomes
| Formulation Strategy | Mechanism of Action | Key Advantages | Common Challenges |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution by converting the drug to a high-energy amorphous state.[6] | Significant increases in bioavailability; established manufacturing processes (spray drying, HME). | Physical instability (recrystallization); requires careful polymer selection.[11] |
| Lipid-Based Formulations (e.g., SMEDDS) | Presents the drug in a pre-dissolved state; utilizes lipid absorption pathways.[15][21] | Can handle highly lipophilic drugs; may reduce food effects.[22] | Drug precipitation upon dispersion; potential for GI side effects with high surfactant loads. |
| Particle Size Reduction (Nanonization) | Increases surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Applicable to many compounds; can be a straightforward approach. | High energy required for milling; potential for particle aggregation. |
Designing a Preliminary In Vivo Pharmacokinetic (PK) Study
Once a formulation demonstrates promising in vitro dissolution, the next step is to evaluate its performance in vivo.[23]
-
Objective: To compare the oral bioavailability of an enhanced formulation (e.g., the ASD) against a simple, unformulated suspension of the API.
-
Animal Model: Typically, a rodent model such as the Sprague-Dawley rat is used for initial PK screening.
-
Study Design: A crossover design is often preferred, where each animal receives both the test formulation and the reference suspension with a washout period in between. This minimizes inter-animal variability.
-
Dosing & Sampling: Administer the formulations via oral gavage. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the full absorption, distribution, metabolism, and excretion (ADME) profile.
-
Data Analysis: Analyze plasma samples for drug concentration using a validated LC-MS/MS method. Key PK parameters to calculate include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[24] The relative bioavailability of the test formulation is calculated by comparing its AUC to that of the reference formulation.
References
A comprehensive list of references is provided for further reading and verification of the technical claims made in this guide.
Please note: This guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in accordance with appropriate laboratory safety protocols and regulatory guidelines.
Sources
- 1. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. kinampark.com [kinampark.com]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aenova-group.com [aenova-group.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Troubleshooting Incomplete Dissolution of Tablets – Pharma.Tips [pharma.tips]
- 20. biorelevant.com [biorelevant.com]
- 21. researchgate.net [researchgate.net]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. nanobioletters.com [nanobioletters.com]
A Senior Application Scientist's Comparative Guide: 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one versus Standard-of-Care Quinazolinone Kinase Inhibitors
An In-Depth Analysis of Structural Divergence, Predicted Biological Activity, and Experimental Validation
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The most prominent success story of the quinazolinone core is in oncology, with several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, fundamentally changing the treatment landscape for specific cancers.[4] These "standard" quinazolinones are highly engineered molecules, typically acting as potent inhibitors of receptor tyrosine kinases (RTKs).[5]
This guide diverges from these well-trodden paths to provide a comparative analysis of a less-explored derivative: 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one . We will dissect its structural and physicochemical distinctions from the benchmark anilinoquinazoline kinase inhibitors and, based on established structure-activity relationships (SAR), predict its potential biological profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced potential of novel quinazolinone chemotypes.
Part 1: Structural and Physicochemical Comparison
The therapeutic efficacy of any drug is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. A comparison between 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one and the standard-of-care drugs reveals fundamental differences that suggest divergent biological functions.
Standard Quinazolinones: The 4-Anilino Archetype
Gefitinib, Erlotinib, and Lapatinib belong to the 4-anilinoquinazoline class.[4] Their core structure is designed for specific, high-affinity binding within the ATP pocket of the epidermal growth factor receptor (EGFR) and/or Human Epidermal Growth Factor Receptor 2 (HER2) kinase domains.[6][7] Key features include:
-
A 4-anilino (phenylamino) group: This moiety is crucial for kinase interaction, forming key hydrogen bonds and occupying a hydrophobic pocket.
-
Substitutions at positions 6 and 7: These positions are decorated with long, solubilizing side chains (e.g., morpholinopropoxy) that enhance pharmacokinetic properties and can provide additional binding interactions.[5]
The Challenger: A 2-Sulfanyl, 3-Propyl, 6-Bromo Derivative
In contrast, 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 167158-69-2) presents a completely different substitution pattern:
-
A 2-sulfanyl (thiol) group: The replacement of the 4-anilino group with a 2-sulfanyl group fundamentally alters the molecule's electronic and steric profile. The presence of a thione/thiol tautomer introduces a potential nucleophilic center and a hydrogen bond donor/acceptor site.[8]
-
An N3-propyl group: This small alkyl chain increases lipophilicity and will influence how the molecule orients itself within a binding pocket.
-
A C6-bromo group: Halogenation, particularly at the 6-position, is a common strategy in medicinal chemistry. The bromo substituent is known to potentially enhance potency in various compound series through favorable halogen bonding or by influencing metabolic stability.[9][10]
Table 1: Comparative Analysis of Structural and Physicochemical Features
| Feature | 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | Standard Quinazolinones (Gefitinib, Erlotinib, Lapatinib) |
| Scaffold | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | 4-Anilinoquinazoline |
| Key Functional Group | C2-Sulfanyl/Thione | C4-Anilino |
| N3-Substitution | Propyl | Unsubstituted |
| C6-Substitution | Bromo | Methoxy or other complex side chains |
| Predicted MOA | Enzyme inhibition (non-kinase), Antimicrobial, Tubulin Polymerization Inhibition | ATP-competitive Tyrosine Kinase Inhibition (EGFR/HER2) |
| Hydrogen Bond Donors | 1-2 (Amide NH, Thiol SH) | 1 (Anilino NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Thione S) | 4-5 (Quinazoline Nitrogens, Methoxy/Morpholino Oxygens) |
Part 2: Synthetic Strategies
The synthesis of these distinct quinazolinone classes proceeds through different, though related, chemical pathways. The classical approach for both begins with a substituted anthranilic acid derivative.
For 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, a highly efficient method involves the one-pot reaction of 5-bromoanthranilic acid with propyl isothiocyanate.[11] This approach is advantageous due to the commercial availability of the starting materials and the simplicity of the reaction setup.
General Synthetic Workflow for 2-Thioxo-Quinazolinones
This protocol describes a general, one-pot method for synthesizing N3, C6-disubstituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.
-
Reaction Setup: To a solution of the appropriately substituted anthranilic acid (e.g., 5-bromoanthranilic acid, 1.0 eq) in a suitable solvent like ethanol or glacial acetic acid, add the corresponding isothiocyanate (e.g., propyl isothiocyanate, 1.1 eq).[8][12]
-
Cyclization: The reaction mixture is heated to reflux for several hours (typically 6-20h) and monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., water, ethanol) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure 2-thioxo-quinazolinone derivative.[11]
Caption: Synthetic workflow for 2-thioxo-quinazolinones.
Part 3: Comparative Biological Activity and Mechanism of Action
Standard Quinazolinones: Precision-Targeted Kinase Inhibition
Gefitinib and Erlotinib are selective, first-generation inhibitors of EGFR tyrosine kinase, while Lapatinib is a dual inhibitor of both EGFR and HER2.[6][7][13] They function by competitively binding to the ATP-binding site in the kinase domain of these receptors.[14] This blockade prevents receptor autophosphorylation and abrogates downstream signaling cascades, most notably the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[15][16] Their efficacy is most pronounced in tumors that harbor activating mutations in the EGFR gene, a classic example of targeted cancer therapy.[17]
Caption: Mechanism of action for standard quinazolinone kinase inhibitors.
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one: A Profile of Predicted Activity
Given its profound structural differences, it is highly improbable that this compound acts as a potent EGFR/HER2 kinase inhibitor in the same manner as the 4-anilinoquinazolines. Instead, its functional groups point toward other potential biological activities.
-
Anticancer Potential via Alternative Mechanisms: The quinazolinone core is implicated in various anticancer mechanisms beyond kinase inhibition.[18] Some derivatives are known to inhibit tubulin polymerization, a process critical for cell division, thereby inducing mitotic arrest.[19] The 2-thioxo functionality, in particular, has been a feature of compounds with promising cytotoxic activity against various cancer cell lines.[12] The 6-bromo substituent has also been correlated with enhanced cytotoxic effects in other quinazolinone series.[9]
-
Antimicrobial Activity: The quinazolinone scaffold is present in many compounds screened for antibacterial and antifungal properties.[2][20] The 2-thioxo-quinazolinone core, specifically, is a well-known pharmacophore in the design of antimicrobial agents.[21] It is plausible that 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one could exhibit activity against various pathogens.
-
Enzyme Inhibition: The structure may interact with other enzyme classes. For instance, various 2-thioxo-quinazolinone derivatives have been evaluated as inhibitors of enzymes like cyclooxygenase (COX), α-glucosidase, and lactate dehydrogenase (LDHA).[8][22]
Part 4: Proposed Experimental Validation
To empirically determine the biological profile of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one and validate the hypotheses derived from SAR, a tiered screening approach is recommended. The foundational experiment would be an in vitro broad-spectrum anticancer cell proliferation assay.
Protocol: MTT Cell Proliferation Assay
This protocol outlines a standard method to assess the cytotoxic or cytostatic effects of a test compound on a panel of human cancer cell lines.
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for an MTT cell proliferation assay.
Conclusion
The comparison between 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one and standard-of-care anilinoquinazoline kinase inhibitors highlights a critical principle in drug discovery: subtle structural modifications can lead to vastly different pharmacological profiles. While drugs like Gefitinib are products of targeted design against specific kinases, the unique substitution pattern of our compound of interest—featuring a 2-sulfanyl, 3-propyl, and 6-bromo arrangement—points away from this mechanism.
Based on established structure-activity relationships, it is hypothesized that this compound is more likely to exhibit broad-spectrum biological activities, such as general cytotoxicity through mechanisms like tubulin polymerization inhibition, or potential antimicrobial effects. Its distinct structure represents an opportunity for exploratory research, potentially uncovering novel mechanisms of action or therapeutic applications for the versatile quinazolinone scaffold. The proposed experimental validation provides a clear and immediate path to test these hypotheses and begin to empirically define the therapeutic potential of this intriguing molecule.
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A Comparative Guide to the FTIR Spectral Analysis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
This guide provides an in-depth analysis and comparative interpretation of the Fourier-Transform Infrared (FTIR) spectrum for the synthetic heterocyclic compound, 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry and drug development, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Accurate structural elucidation is a critical step in the development of these molecules, and FTIR spectroscopy serves as a rapid, reliable, and non-destructive technique for verifying key functional groups.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the expected spectral features of the title compound, compare them with related quinazolinone derivatives, provide a robust experimental protocol for data acquisition, and explain the causal relationships between molecular structure and vibrational frequencies.
Molecular Structure and Predicted Vibrational Modes
The structure of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one incorporates several key functional groups, each with a characteristic vibrational frequency in the infrared spectrum. The molecule's core is a bicyclic quinazolinone system, which consists of fused benzene and pyrimidine rings.[5] The interpretation of its spectrum relies on identifying the unique absorption bands corresponding to these functionalities.
The primary vibrational modes of interest are:
-
Amide C=O Stretch: The carbonyl group within the quinazolinone ring is expected to produce a strong, sharp absorption band.
-
Thioamide/Thiol Tautomerism: The "2-sulfanyl" nomenclature suggests the presence of a C-S bond. This can exist in tautomeric forms: the thione form (C=S) or the thiol form (C-S-H). FTIR is instrumental in distinguishing these forms. The presence of an N-H stretch alongside a C=S stretch is indicative of the thioamide tautomer in the solid state.
-
Aromatic Ring Stretches: The benzene ring will exhibit characteristic C=C stretching bands and C-H stretching and bending vibrations.
-
Aliphatic C-H Stretch: The N-propyl substituent will show characteristic symmetric and asymmetric stretching and bending modes.
-
C-N and C-Br Bonds: Vibrations from the carbon-nitrogen bonds within the heterocyclic ring and the carbon-bromine bond on the aromatic ring are also expected in the fingerprint region.
Caption: Key functional groups of the title compound and their expected FTIR frequencies.
Comparative Spectral Analysis
To accurately assign the vibrational bands for our target molecule, we will compare its expected spectrum with data from published literature on structurally similar quinazolinone derivatives.
The Quinazolinone Core
The foundational quinazolinone structure provides several hallmark peaks.
-
C=O (Amide I) Stretch: For quinazolinone compounds, a strong carbonyl absorption is typically observed between 1680–1700 cm⁻¹.[5] More specifically, a study on a 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reported a C=O peak at 1706.6 cm⁻¹.[3] Another related 6-bromo-2-methylquinazolin-4-one derivative showed this peak at 1681 cm⁻¹. Therefore, for our title compound, a strong, sharp peak in the 1680-1710 cm⁻¹ range is anticipated.
-
C=N and Aromatic C=C Stretches: The pyrimidine C=N bond and the C=C bonds of the fused benzene ring typically appear in the 1450–1660 cm⁻¹ region.[5] Specifically, bands around 1614 cm⁻¹ (C=N) and 1539 cm⁻¹ (C=C) have been reported for a 6-bromo analogue. We expect a series of absorptions in this region.
-
N-H Stretch: In the solid state, 2-thioxo-quinazolinones often exist in the thioamide tautomeric form, which contains an N-H bond. A reported spectrum for a 2-thioxo derivative clearly shows an N-H stretching band at 3187.6 cm⁻¹.[3] This is a crucial band to look for, as its presence confirms the thioamide structure over the thiol.
Key Substituent Effects
The substituents on the quinazolinone core introduce unique spectral features that aid in confirming the structure.
-
C=S (Thione) Stretch: The C=S bond vibration is generally weaker than the C=O stretch and appears at a lower frequency. For a 2-thioxo-quinazolinone, a peak was assigned at 1224.9 cm⁻¹ .[3] Other thio-derivatives show this band around 1190 cm⁻¹.[6] This peak is a key identifier for the "2-sulfanyl" group in its thione form.
-
C-Br Stretch: The carbon-bromine bond vibration is found in the far-infrared (fingerprint) region. A value of 540 cm⁻¹ has been explicitly reported for a 6-bromo-quinazolinone derivative, providing a direct comparative marker.
-
Aliphatic C-H Stretches: The 3-propyl group will introduce absorptions corresponding to sp³ C-H stretching just below 3000 cm⁻¹. Typically, these appear in the 2870-2960 cm⁻¹ range.
Table 1: Summary of Expected vs. Literature FTIR Data
| Functional Group | Expected Range (cm⁻¹) for Title Compound | Reported Literature Values (cm⁻¹) for Analogues | Reference |
| N-H Stretch (Thioamide) | 3100 - 3200 | 3187.6 | [3] |
| Aromatic C-H Stretch | > 3000 | 3064 | |
| Aliphatic C-H Stretch | 2870 - 2960 | 2926 | |
| C=O Stretch (Amide) | 1680 - 1710 | 1706.6, 1681 | [3] |
| C=N Stretch | ~1615 | 1614 | |
| Aromatic C=C Stretch | 1450 - 1600 | 1539 | |
| C-N Stretch | 1300 - 1400 | 1338 | |
| C=S Stretch (Thione) | 1200 - 1250 | 1224.9 | [3] |
| C-Br Stretch | 500 - 600 | 540 |
Experimental Protocol for FTIR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following describes the methodology for analyzing a solid powder sample of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one.
Rationale for Method Selection
For solid samples, two primary methods are common: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.
-
ATR: This method is rapid, requires minimal sample preparation, and is non-destructive. The sample is pressed directly onto a high-refractive-index crystal (like diamond or KRS-5). It is the preferred method for quick verification.[7]
-
KBr Pellet: This classic technique involves grinding the sample with spectroscopic-grade KBr and pressing it into a transparent disk. It can yield very high-quality spectra with sharp resolution but is more labor-intensive and susceptible to moisture contamination if the KBr is not perfectly dry.[2]
We will detail the ATR method due to its modern prevalence and ease of use.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation:
-
Power on the FTIR spectrometer (e.g., a Thermo Scientific Nicolet iS50, as mentioned in literature[7]) and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Collection:
-
Ensure the ATR crystal surface is clean. Wipe with a lint-free cloth dampened with spectroscopic-grade isopropanol or ethanol and allow it to fully evaporate.
-
Collect a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. Set the collection parameters to 16-32 scans with a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the powdered 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common cause of low signal intensity and distorted peak shapes.
-
-
Sample Spectrum Collection:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically perform the background subtraction.
-
Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform baseline correction to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. By identifying a combination of key vibrational bands—specifically the N-H stretch around 3100-3200 cm⁻¹, the sharp amide C=O stretch at ~1680-1710 cm⁻¹, the C=S vibration near 1225 cm⁻¹, and the C-Br absorption in the 500-600 cm⁻¹ range—researchers can confidently confirm the molecule's identity and purity. The comparative data from related bromo- and thioxo-quinazolinone derivatives provide a strong authoritative basis for these spectral assignments. Following the detailed experimental protocol will ensure the generation of reliable and high-quality data for robust analysis in any research or drug development setting.
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Al-Obaidi, A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
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Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. [Link]
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Jubie, S., et al. (2009). Synthesis of new 2-thio-[5]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity. Chemical & Pharmaceutical Bulletin. [Link]
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Ibrahim, H. A. R., et al. (2019). physical properties and FTIR spectral data for compounds [25-31]. ResearchGate. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Basic Science and Research. [Link]
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Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo- 2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]
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Murti, Y., et al. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Journal of the Korean Chemical Society. [Link]
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Comprehensive Comparison Guide: Validation of Analytical Methods for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Introduction
6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 167158-69-2) belongs to a prominent class of quinazolinone derivatives, which are molecular scaffolds highly valued in drug discovery for their diverse pharmacological profiles, including antineoplastic, antibacterial, and antifibrotic activities [1]. As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical methods for these halogenated, lipophilic heterocycles.
The structural nuances of this compound—specifically the hydrophobic propyl chain, the heavy bromine atom, and the tautomerizable 2-sulfanyl (thioxo) group—demand precise chromatographic control. This guide objectively compares three primary analytical platforms: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). It provides field-proven, self-validating protocols for its quantification in both pharmaceutical formulations and biological matrices.
Structural Analysis & Methodological Causality
Before selecting an analytical method, we must decode the molecule's physicochemical behavior to understand the causality behind our experimental choices:
-
Hydrophobicity : The 3-propyl group and 6-bromo substituent significantly increase the molecule's lipophilicity. This dictates the use of non-polar stationary phases (e.g., C18) and a high organic modifier ratio (acetonitrile or methanol) in the mobile phase to achieve reasonable elution times without excessive band broadening [3].
-
Tautomerism : The 2-sulfanyl-3,4-dihydroquinazolin-4-one core can exhibit thione-thiol tautomerism. If the mobile phase pH is not strictly controlled, this dynamic equilibrium leads to severe peak broadening or split peaks. Causality dictates acidifying the mobile phase (e.g., 0.1% formic acid or 10 mM ammonium acetate at pH 4.0) to suppress ionization, locking the compound into a single predictable neutral state for sharp peak resolution [6].
Comparative Performance of Analytical Platforms
To select the optimal method, one must weigh sensitivity against throughput and matrix complexity. RP-HPLC remains the workhorse for formulation quality control [2], while LC-MS/MS is indispensable for trace-level bioanalysis [4].
Table 1: Performance Comparison of Analytical Methods for Quinazolinone Derivatives
| Parameter | RP-HPLC-UV (Stability/QC) | LC-ESI-MS/MS (Bioanalysis) | HPTLC (Rapid Screening) |
| Primary Application | API Quality Control, Stability | Pharmacokinetics, Plasma | High-throughput preliminary screening |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | 50 – 500 ng/band |
| LOD | ~0.1 µg/mL | ~0.1 ng/mL | ~15 ng/band |
| LOQ | ~0.3 µg/mL | ~0.5 ng/mL | ~45 ng/band |
| Precision (%RSD) | < 1.5% | < 5.0% | < 3.0% |
| Accuracy (Recovery) | 98.5% – 101.5% | 90.0% – 105.0% | 95.0% – 102.0% |
| Run Time | 10 – 15 min | 3 – 5 min | Parallel (Multiple samples) |
Self-Validating Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC-UV Method
Purpose: Routine quantification and degradation tracking in pharmaceutical formulations.
System Suitability Testing (SST) : A self-validating method must prove its fitness before every run. Inject a standard solution (10 µg/mL) six times. The run is only valid if: Tailing factor (T) ≤ 1.5, Theoretical plates (N) ≥ 3000, and %RSD of peak area ≤ 2.0%[5].
Step-by-Step Workflow :
-
Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm). The dense octadecyl silane coverage provides optimal hydrophobic interactions for the 6-bromo and 3-propyl groups.
-
Mobile Phase Preparation : Mix Acetonitrile and 10 mM Potassium Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a 65:35 (v/v) ratio. Why? The acidic pH suppresses the ionization of the sulfanyl group, ensuring a sharp, symmetrical peak [5]. Filter through a 0.45 µm membrane and degas via sonication.
-
Chromatographic Conditions : Set flow rate to 1.0 mL/min. Maintain column oven at 30°C to reduce mobile phase viscosity and improve mass transfer. Set UV detection at 254 nm (optimal chromophore absorption for the quinazolinone ring).
-
Sample Preparation : Dissolve the sample in HPLC-grade methanol to achieve a target concentration of 20 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection (20 µL).
Protocol 2: LC-ESI-MS/MS Bioanalytical Method
Purpose: Trace-level quantification in biological matrices (e.g., human plasma).
Step-by-Step Workflow :
-
Sample Extraction (Protein Precipitation) : To 100 µL of plasma, add 10 µL of Internal Standard (a structurally similar stable-isotope-labeled quinazolinone). Add 300 µL of ice-cold Acetonitrile. Why? Acetonitrile efficiently denatures plasma proteins while maintaining the high solubility of the lipophilic target analyte [2].
-
Centrifugation : Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
-
Chromatographic Separation : Use a short C18 column (50 mm × 2.1 mm, 1.8 µm) for rapid elution. Mobile phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Mass Spectrometry Detection : Operate the triple quadrupole MS in Positive Electrospray Ionization (+ESI) mode. The basic nitrogen atoms in the quinazolinone ring readily accept a proton [M+H]+. Utilize Multiple Reaction Monitoring (MRM) to isolate the parent ion and quantify based on the most abundant stable fragment ion [4].
Caption: Step-by-step bioanalytical sample preparation and LC-MS/MS quantification workflow.
Analytical Method Validation Framework
Regardless of the platform chosen, the method must be rigorously validated according to ICH Q2(R1) guidelines to ensure scientific integrity and regulatory compliance [5].
-
Specificity and Selectivity : Subject the compound to forced degradation (acid, base, peroxide, thermal, and photolytic stress). The method is only valid if the principal peak is cleanly resolved from all degradation products (Resolution factor > 2.0)[3].
-
Linearity : Construct a calibration curve using a minimum of five concentration levels. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy & Precision : Perform recovery studies by spiking known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% of the target concentration. Intra-day and inter-day precision must yield an RSD of <2.0% for HPLC and <5.0% for LC-MS/MS [7].
Caption: Logical workflow for analytical method validation according to ICH Q2 guidelines.
Conclusion
For 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, RP-HPLC-UV remains the gold standard for formulation quality control due to its high precision and stability-indicating capabilities. However, for pharmacokinetic evaluations, the LC-MS/MS protocol provides the necessary sensitivity to bypass matrix interference. Adhering to the causal principles of chromatography—specifically pH control to manage tautomerism and organic modifier optimization for lipophilicity—ensures that these methods remain robust, reproducible, and self-validating.
References
-
NextSDS. "6-bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one - Chemical Substance Information."[Link]
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Semantic Scholar. "Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one."[Link]
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Forschungszentrum Jülich. "MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor."[Link]
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All Multidisciplinary Journal. "Method development and validation of anti-cancer drug Erlotinib in marketed pharmaceutical dosage form by RP-HPLC." [Link]
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Longdom Publishing. "HPLC Method for Quantification of Halofuginone in Human Ureter: Ex-Vivo Application."[Link]
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IJSRED. "RP-HPLC analytical method development and validation for newly synthesized quinoline derivatives."[Link]
A Researcher's Guide to Evaluating the Binding Affinity of Novel Quinazolinone Derivatives: A Comparative Analysis of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding affinity of novel quinazolinone-based compounds. We will use 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one as our focal point for a comparative analysis, contextualizing its potential within the broader landscape of quinazolinone derivatives, which are predominantly investigated as kinase inhibitors for oncology applications. While direct, publicly available binding data for this specific molecule is limited, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to inform our analysis and provide robust, field-proven methodologies for its empirical characterization.
Introduction: The Quinazolinone Scaffold and the Primacy of Binding Affinity
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In oncology, quinazolinone derivatives have emerged as a particularly successful class of tyrosine kinase inhibitors (TKIs).[4] Marketed drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), validate the therapeutic potential of this chemical family.[5]
The efficacy of any potential drug candidate is fundamentally linked to its binding affinity for its biological target. Binding affinity, often quantified by the dissociation constant (Kd), equilibrium constant (Ka), or inhibitory concentration (IC50), dictates the concentration at which a compound can exert a therapeutic effect.[6] A high binding affinity allows for lower effective doses, which can minimize off-target effects and improve the safety profile of a drug.[6] Therefore, the precise and objective measurement of binding affinity is a cornerstone of the hit-to-lead and lead optimization phases in drug discovery.[7]
This guide will focus on the potential of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one as a kinase inhibitor, drawing comparisons with analogs known to target EGFR, a critical receptor in cell proliferation and a key target in cancer therapy.[8][9]
Comparative Analysis: Positioning Our Target Compound
The structure of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one features several key moieties that, based on extensive SAR studies of this class, suggest its potential as a kinase inhibitor.[10][11]
-
The Quinazolinone Core: Provides the fundamental scaffold for interaction within the ATP-binding pocket of kinases.[4]
-
6-Bromo Substitution: Halogen substitutions at this position are common in active quinazolinone derivatives and can influence binding affinity and pharmacokinetic properties.[10][11]
-
2-Sulfanyl (-SH) Group: The presence of a sulfur-containing group at the 2-position is a known feature in many biologically active quinazolinones. For instance, 2-benzylthio moieties have been shown to confer potent EGFR inhibitory activity.[12]
-
3-Propyl Group: The N3 position is crucial for modulating activity, and alkyl substitutions here are common.[1]
To contextualize the potential of our target compound, we can compare its structural features to published derivatives with known activity against EGFR.
Table 1: Comparative Binding Affinity of Selected Quinazolinone Derivatives against EGFR
| Compound/Derivative Class | Key Structural Features | Biological Target | Reported Affinity (IC50) | Reference |
| Target Compound | 6-Bromo, 2-Sulfanyl, 3-Propyl | EGFR (Hypothesized) | To Be Determined | N/A |
| Compound 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl | EGFRwt-TK | 10 nM | [13] |
| Compound 6d | Novel Quinazolinone Derivative | EGFR | 0.77 µM | [8] |
| Compound 126 | 2-benzylthio moiety | EGFR-TK | 13.40 nM | [12] |
| 8a (from series) | 2-(alkyl-thio)-6-bromo-3-phenyl | EGFR (Docking Study) | 15.85 µM (MCF-7 cells) | [10] |
| Erlotinib (Reference Drug) | 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | ~2 nM (Kinase Assay) | [9] |
This comparison highlights that substitutions at the 2- and 3-positions, along with the 6-bromo group, are consistent with potent EGFR inhibition. The 2-sulfanyl group on our target compound is structurally analogous to the 2-(alkyl-thio) and 2-benzylthio groups in active compounds, suggesting that 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a strong candidate for experimental evaluation against EGFR.
Gold-Standard Methodologies for Binding Affinity Determination
To empirically determine the binding affinity and thermodynamic profile of our target compound, several biophysical techniques are considered industry standards. Here, we detail the protocols for two of the most powerful and informative label-free methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of a binding event.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein. A single ITC experiment can determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile.[6][7]
-
Protein & Compound Preparation:
-
Express and purify the target kinase domain (e.g., EGFR-TK) to >95% purity.
-
Perform buffer exchange/dialysis of the protein into the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The compound must be dissolved in the exact same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both protein and compound solutions using a reliable method (e.g., A280 for protein, UV-Vis spectroscopy for compound).
-
-
Instrument Setup (e.g., Malvern Panalytical MicroCal PEAQ-ITC):
-
Thoroughly clean the sample cell and titration syringe according to the manufacturer's protocol.
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument to ensure a stable baseline.
-
-
Loading the Instrument:
-
Sample Cell: Load the target kinase solution into the sample cell (typically at a concentration 10-20x the expected Kd, if possible).
-
Syringe: Load the compound solution into the titration syringe (typically at a concentration 10-15x that of the protein).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and allow for equilibration, this point is typically discarded from the final analysis.
-
Execute a series of subsequent injections (e.g., 18 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without introducing bubbles.
-
-
Control Experiments:
-
Perform a control titration by injecting the compound into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the main experimental data.
-
-
Data Analysis:
-
Integrate the raw power-versus-time data to obtain the heat change per injection (ΔH).
-
Subtract the heat of dilution from the control experiment.
-
Plot the resulting heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Ka (and thus Kd), ΔH, and stoichiometry (n).
-
Causality Behind Choices: Using the exact same buffer for protein and ligand is critical to avoid large, misleading peaks from buffer mismatch. The concentration regime (protein at ~10-20x Kd, ligand at ~10x protein) is chosen to ensure a well-defined sigmoidal binding isotherm, which is necessary for accurate fitting.
Surface Plasmon Resonance (SPR)
SPR is a premier technique for studying the kinetics of molecular interactions in real-time.[15] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[16] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[15]
-
Sensor Chip and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix for amine coupling).[16]
-
Activate the surface using a fresh mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target kinase onto the sensor chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to a target density (e.g., 5,000-10,000 RU). A reference flow cell should be activated and deactivated for background subtraction.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Preparation and Binding Analysis:
-
Prepare a dilution series of the small molecule inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and is low (<5%) to avoid artifacts.
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and move to the highest.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Kinetic Analysis Phases:
-
Association: Monitor the increase in response units (RU) as the analyte binds to the immobilized kinase.
-
Dissociation: After the association phase, switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the average of the blank injections from the active flow cell data (double referencing).
-
Globally fit the association and dissociation curves from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This global fit will yield the kinetic parameters kon, koff, and the affinity constant Kd (koff/kon).
-
Causality Behind Choices: Amine coupling is a robust and common method for protein immobilization.[17] Using a reference flow cell is essential for subtracting bulk refractive index changes and non-specific binding, ensuring the measured signal is only from the specific interaction. A global fit is preferred over individual curve fits as it uses all the data simultaneously to derive a single, more robust set of kinetic constants.
Visualizing Workflows and Biological Context
To better understand the experimental process and the biological relevance of the target, the following diagrams are provided.
Simplified EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a primary target for many quinazolinone-based anticancer agents.[8] Inhibition of EGFR's tyrosine kinase activity blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified EGFR signaling cascade leading to cell survival and proliferation.
Experimental Workflow for SPR Binding Analysis
This flowchart outlines the key steps in determining binding kinetics using Surface Plasmon Resonance, from surface preparation to data analysis.
Caption: Step-by-step workflow for a typical SPR binding kinetics experiment.
Conclusion
While direct experimental data for 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is not yet prevalent in public literature, a systematic analysis based on the vast body of research on quinazolinone derivatives strongly suggests its potential as a kinase inhibitor targeting the EGFR signaling pathway. Its structural motifs are consistent with those found in compounds with nanomolar to low-micromolar inhibitory activity.
This guide provides the scientific rationale and detailed, field-tested protocols for the empirical validation of this hypothesis. By employing gold-standard biophysical techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain high-quality, reproducible data on binding affinity, kinetics, and thermodynamics. This information is not merely descriptive; it is essential for making informed decisions in the drug discovery pipeline, enabling the confident progression of promising hits and the rational design of next-generation inhibitors.
References
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- Zhang, H., et al. (2020). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Chemical and Pharmaceutical Bulletin, 68(10), 986-993.
- Creative Biostructure. (n.d.). MagHelix™ Isothermal Titration Calorimetry (ITC). Retrieved from Creative Biostructure Drug Discovery website.
- Le, T. N., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 628-643.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Abdel-Ghani, T. M., et al. (2018).
- Sahu, G., et al. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- He, Y., et al. (2024).
- Du, R., et al. (2014).
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
- Eathiraj, S., et al. (2017). Binding assays to profile target engagement by kinase inhibitors in vitro.
- Vahter, G., et al. (2017). Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity. Scientific Reports, 7(1), 8256.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Alam, M. M., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Iranian Journal of Pharmaceutical Research, 15(4), 759-767.
- Myszka, D. G. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 329(2), 316-323.
- Mishra, S. (2019).
- Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 742.
- Al-Abdullah, E. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(6), 858-866.
- Al-Abdullah, E. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives.
- Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Hosseinzadeh, L., et al. (2023).
- Sharma, H., & Byrne, B. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 44-48.
- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- Al-Obaid, A. M., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
- ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Request PDF.
- Secci, D., et al. (2014).
- Raju, K., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333-337.
- CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
- Oktriawan, T., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science, 16(02), 136-148.
- NextSDS. (n.d.). 6-bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one.
- Al-Obaid, A. M., et al. (2009). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Alexandria Journal of Pharmaceutical Sciences, 23(1).
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6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
As researchers and drug development professionals, ensuring the safe lifecycle management of complex heterocyclic compounds is as critical as the synthesis itself. 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 167158-69-2) presents unique disposal challenges due to the presence of both a heavy halogen (bromine) and a reactive sulfur moiety (sulfanyl/thioxo group)[1].
This guide provides authoritative, step-by-step protocols for the segregation, spill response, and ultimate environmental destruction of this compound, ensuring your laboratory maintains strict compliance and operational safety.
Physicochemical Profile & Hazard Rationale
To design a self-validating disposal protocol, we must first understand the chemical causality behind the hazards. The compound contains an aryl bromide and a reduced sulfur group on a quinazolinone core[2].
-
The Halogen Hazard: Halogenated organic compounds are environmentally persistent and prone to bioaccumulation[3]. If incinerated improperly at low temperatures, brominated aromatics can undergo thermodynamic recombination to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[3].
-
The Sulfur Hazard: The sulfanyl (-SH) / thioxo (=S) group is electron-rich. If inadvertently mixed with strong laboratory oxidizers (e.g., nitric acid, peroxides) in a waste carboy, it can undergo rapid, exothermic oxidation. This can pressurize the container and prematurely release toxic sulfur dioxide (SO₂) gas into the laboratory environment.
Table 1: Quantitative Chemical & Waste Profiling Data
| Parameter | Specification | Operational Implication |
| Chemical Name | 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | N/A |
| CAS Registry Number | 167158-69-2[1] | Use for manifest tracking. |
| Molecular Formula | C₁₁H₁₁BrN₂OS[2] | Indicates multi-heteroatom presence. |
| Molecular Weight | 299.19 g/mol [2] | Solid at standard temp/pressure. |
| Bromine Content | ~26.7% by mass | Mandates high-temp incineration[4]. |
| Sulfur Content | ~10.7% by mass | Requires off-gas caustic scrubbing[4]. |
| Waste Classification | Halogenated Organic Waste (>2% Halogen)[5] | Do not mix with standard non-halogenated waste[5]. |
Standard Operating Procedure: Laboratory Waste Segregation
To prevent cross-reactivity and ensure downstream destruction efficiency, follow this step-by-step methodology for routine laboratory disposal:
Step 1: State Identification & Container Selection Determine if the waste is a dry powder (e.g., contaminated weigh boats, expired reagent) or dissolved in a solvent matrix (e.g., reaction mother liquor). Select high-density polyethylene (HDPE) or glass containers. Causality: Avoid metal waste cans; trace hydrogen bromide (HBr) generated from minor degradation can rapidly corrode metal seams.
Step 2: Strict Chemical Segregation Deposit the material strictly into designated "Halogenated Organic Waste" streams[5]. Critical Check: Verify that the receiving waste stream contains absolutely NO strong oxidizing agents. Mixing reduced sulfur compounds with oxidizers is a primary cause of laboratory waste container ruptures.
Step 3: Labeling and Storage Affix a compliant hazardous waste label. Explicitly write "Brominated Organic Compound" and "Sulfur-containing Organic" on the manifest. Causality: This alerts your environmental health and safety (EH&S) team and the downstream disposal facility that the waste requires specific off-gas scrubbing protocols. Store in a secondary containment tray within a ventilated fume hood or dedicated chemical storage room.
Fig 1. Laboratory segregation and industrial disposal workflow for halogenated thio-quinazolinones.
Accidental Spill & Decontamination Protocol
In the event of a localized laboratory spill, immediate and controlled action prevents aerosolization and exposure.
Step 1: Isolation & PPE Evacuate the immediate vicinity. Personnel must don double Nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat. If the spill involves a large amount of dry powder outside a fume hood, a fitted respirator (N95 or P100) is required to prevent inhalation of brominated particulates.
Step 2: Dust Suppression (For Solids) Do not dry-sweep the powder. Causality: Dry sweeping aerosolizes the fine brominated powder, drastically increasing inhalation risk and spreading contamination across laboratory surfaces. Instead, lightly dampen the powder with a compatible, non-reactive solvent (e.g., isopropanol) to increase particle cohesion.
Step 3: Collection & Surface Decontamination Use a non-sparking scoop or disposable spatula to transfer the wetted material into a sealable, compatible waste container (e.g., a heavy-duty resealable bag or HDPE bucket). Wash the affected surface with a mild detergent solution, followed by a water rinse. Collect all contaminated paper towels as halogenated hazardous waste.
Environmental Fate & Industrial Destruction Mechanism
Understanding what happens to the chemical after it leaves your lab builds confidence in the necessity of proper segregation. 6-Bromo-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one cannot be disposed of in landfills due to its environmental persistence[3][4].
Thermal Cleavage (Rotary Kiln Incineration) The waste is routed to a rotary kiln incinerator operating at temperatures exceeding 1000°C[4]. Causality: This extreme heat, combined with excess oxygen and sufficient residence time, is thermodynamically required to completely cleave the robust Carbon-Bromine (C-Br) bonds, preventing the formation of PBDDs[3][4].
Acid-Base Neutralization (Caustic Scrubbing) Complete combustion of this specific molecule yields carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), hydrogen bromide (HBr), and sulfur dioxide (SO₂)[4]. Because HBr and SO₂ are highly acidic and toxic, the exhaust gases cannot be vented directly into the atmosphere. The incinerator routes the combustion gases through an alkaline scrubber (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)₂)[4]. This acid-base neutralization converts the toxic gases into benign, environmentally safe salts (such as Sodium Bromide, NaBr, and Sodium Sulfate, Na₂SO₄), which are then safely discharged.
Fig 2. Thermal degradation pathway and off-gas neutralization for brominated sulfanyl compounds.
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
